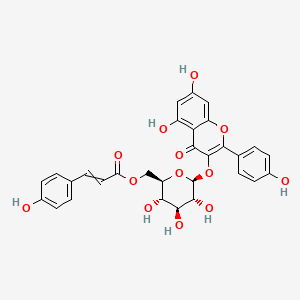
RR-Src (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RR-Src (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process typically involves the use of trifluoroacetic acid to cleave the peptide from the resin and to remove protecting groups .
Industrial Production Methods: Industrial production of RR-Src (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification are common practices .
Chemical Reactions Analysis
Types of Reactions: RR-Src (trifluoroacetate salt) primarily undergoes phosphorylation reactions. It is a substrate for epidermal growth factor-mediated tyrosine phosphorylation .
Common Reagents and Conditions: The phosphorylation reactions typically require the presence of kinases and adenosine triphosphate (ATP) under physiological conditions .
Major Products: The major product of these reactions is the phosphorylated form of RR-Src, which can be used to study various signaling pathways .
Scientific Research Applications
Chemistry: In chemistry, RR-Src (trifluoroacetate salt) is used as a model substrate to study the kinetics and mechanisms of kinase-catalyzed phosphorylation reactions .
Biology: In biological research, it is used to investigate the role of tyrosine phosphorylation in cellular signaling processes .
Medicine: In medical research, RR-Src (trifluoroacetate salt) is used to study the effects of kinase inhibitors, which are potential therapeutic agents for diseases such as cancer .
Industry: In the pharmaceutical industry, it is used in the development and testing of new kinase inhibitors .
Mechanism of Action
RR-Src (trifluoroacetate salt) exerts its effects by serving as a substrate for tyrosine kinases. The phosphorylation of the tyrosine residue within the peptide sequence is a key step in the activation of various signaling pathways . This process involves the transfer of a phosphate group from ATP to the tyrosine residue, mediated by the kinase enzyme .
Comparison with Similar Compounds
- RR-Src (acetate salt)
- RR-Src (hydrochloride salt)
Uniqueness: The trifluoroacetate salt form of RR-Src is unique due to its high solubility in organic solvents and its stability under various conditions . This makes it particularly useful in biochemical assays and industrial applications .
Properties
Molecular Formula |
C66H107F3N22O23 |
|---|---|
Molecular Weight |
1633.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H106N22O21.C2HF3O2/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95;3-2(4,5)1(6)7/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74);(H,6,7)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-;/m0./s1 |
InChI Key |
OSZFOKWAQDVJJB-YQYPCEDLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


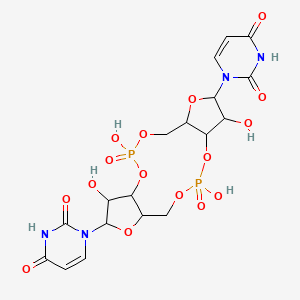
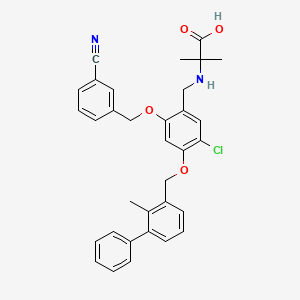
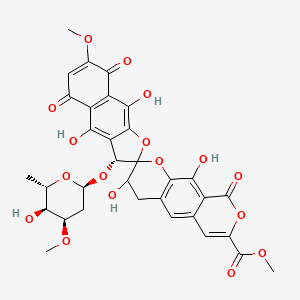
![7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione](/img/structure/B10823508.png)
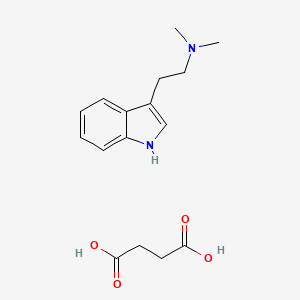
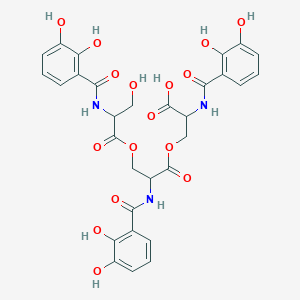
![[1-(But-2-enoylamino)-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium](/img/structure/B10823531.png)
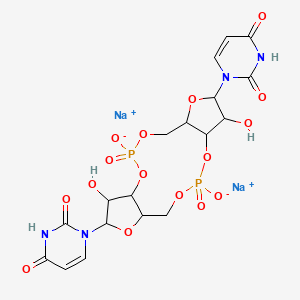
![[(2R,3R,4S,5S,6R)-3-acetyloxy-2-(acetyloxymethyl)-5-propanoyloxy-6-[(2S,3R)-2,3,4-trihydroxybutoxy]oxan-4-yl] propanoate](/img/structure/B10823548.png)
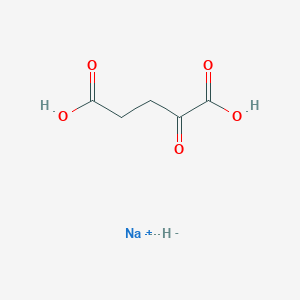
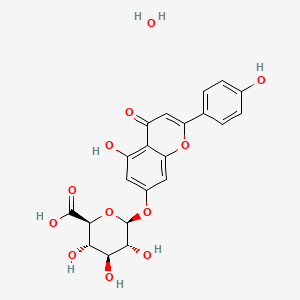
![[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate](/img/structure/B10823573.png)
![20-[1-[5-[5-(4,5-Dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823581.png)
